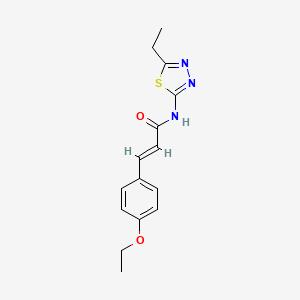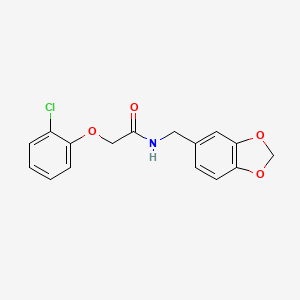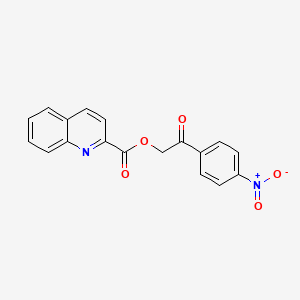
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETAA and is a member of the thiadiazole family of compounds. ETAA has been found to possess unique properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of ETAA is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ETAA has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
ETAA has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, ETAA has been found to possess antioxidant and anti-cancer properties. The compound has also been investigated for its potential to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of ETAA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of ETAA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving ETAA. One area of interest is the potential use of the compound as a treatment for various inflammatory diseases. Further research is needed to fully understand the mechanism of action of ETAA and to determine its efficacy in treating these conditions.
Another potential area of research is the use of ETAA as a tool for studying the role of inflammation in various disease processes. ETAA may be useful in elucidating the mechanisms underlying inflammatory diseases and could help to identify new targets for therapeutic intervention.
Finally, the potential anti-cancer properties of ETAA warrant further investigation. The compound has been found to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Further research is needed to fully understand the anti-cancer properties of ETAA and to determine its potential as a cancer treatment.
合成法
The synthesis of ETAA involves the reaction of 4-ethoxyaniline with thiocarbohydrazide to form 5-ethyl-1,3,4-thiadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form the final product, 3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. The synthesis of ETAA is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
ETAA has been found to have potential applications in various fields of scientific research. One of the most significant applications of ETAA is in the field of medicinal chemistry. ETAA has been found to possess potent anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14-17-18-15(21-14)16-13(19)10-7-11-5-8-12(9-6-11)20-4-2/h5-10H,3-4H2,1-2H3,(H,16,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSYVQJIRCSQQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)